molecular formula C19H35N3O2 B12696386 2,2,4,4,10,10,12,12-Octamethyl-7-oxa-3,11,14-triazadispiro(5.1.5.2)pentadecan-15-one CAS No. 64338-17-6

2,2,4,4,10,10,12,12-Octamethyl-7-oxa-3,11,14-triazadispiro(5.1.5.2)pentadecan-15-one

Cat. No.: B12696386
CAS No.: 64338-17-6
M. Wt: 337.5 g/mol
InChI Key: ZXAKTFGAXOORCD-UHFFFAOYSA-N
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Description

EINECS 264-781-1, also known as benzalkonium chloride, is a mixture of alkylbenzyldimethylammonium chlorides. It is a quaternary ammonium compound widely used for its antimicrobial properties. This compound is commonly found in disinfectants, antiseptics, and preservatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzalkonium chloride is synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The general reaction can be represented as follows:

C6H5CH2Cl+RN(CH3)2C6H5CH2N(CH3)2R+Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{R}\text{N}(\text{CH}_3)_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2\text{R}^+ \text{Cl}^- C6​H5​CH2​Cl+RN(CH3​)2​→C6​H5​CH2​N(CH3​)2​R+Cl−

where ( \text{R} ) represents the long alkyl chain.

Industrial Production Methods

In industrial settings, benzalkonium chloride is produced in large-scale reactors where benzyl chloride and alkyl dimethylamines are continuously fed into the system. The reaction is carried out at elevated temperatures, typically around 80-100°C, and the product is purified through distillation and crystallization processes to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzalkonium chloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It is relatively stable to reduction but can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products

    Oxidation: Benzyl alcohol, benzoic acid.

    Reduction: Benzylamine.

    Substitution: Benzyl cyanide, benzyl alcohol.

Scientific Research Applications

Benzalkonium chloride is extensively used in various fields due to its antimicrobial properties:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture to prevent microbial contamination.

    Medicine: Found in antiseptic solutions, eye drops, and nasal sprays.

    Industry: Utilized in disinfectants for surfaces, water treatment, and as a preservative in personal care products.

Mechanism of Action

Benzalkonium chloride exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis. This disruption affects various cellular processes, ultimately resulting in the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.

    Dodecylbenzenesulfonic acid: A surfactant with antimicrobial activity.

    Chlorhexidine: A bisbiguanide with broad-spectrum antimicrobial properties.

Uniqueness

Benzalkonium chloride is unique due to its dual functionality as both a disinfectant and a preservative. Its ability to act as a phase transfer catalyst in organic synthesis further distinguishes it from other similar compounds. Additionally, its widespread use in various industries highlights its versatility and effectiveness.

Properties

CAS No.

64338-17-6

Molecular Formula

C19H35N3O2

Molecular Weight

337.5 g/mol

IUPAC Name

2,2,4,4,10,10,12,12-octamethyl-7-oxa-3,11,14-triazadispiro[5.1.58.26]pentadecan-15-one

InChI

InChI=1S/C19H35N3O2/c1-14(2)9-18(10-15(3,4)21-14)13(23)20-19(24-18)11-16(5,6)22-17(7,8)12-19/h21-22H,9-12H2,1-8H3,(H,20,23)

InChI Key

ZXAKTFGAXOORCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)NC3(O2)CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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